![molecular formula C21H23N3O3 B5538482 (1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)
(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step organic reactions, starting from simple precursors to build up the complex bicyclic skeleton. Techniques such as direct method X-ray crystallography have been used to refine structures, highlighting the intricate process of creating and validating the molecular structure of complex organic compounds (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of bicyclic compounds, including derivatives similar to the one , has been thoroughly analyzed through methods like single-crystal X-ray diffraction. These analyses reveal detailed geometrical conformations, including chair shapes and boat shapes of the cyclohepta rings, as well as orientations of substituent groups that significantly influence the molecule's overall properties (Weber et al., 2001).
Chemical Reactions and Properties
Bicyclic compounds exhibit a variety of chemical behaviors, including reactions with nucleophiles under acidic or basic conditions to synthesize diverse derivatives. These reactions are crucial for further functionalizing the core structure for various applications, demonstrating the versatile chemical reactivity of such molecules (Goto et al., 1991).
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility, are pivotal for understanding how these compounds behave under different conditions. Techniques like NMR spectroscopy and X-ray crystallography provide insights into the conformational preferences and intermolecular interactions that influence these properties. For instance, studies on related bicyclic compounds have detailed their conformational states and how these impact their physical stability and reactivity (Parthiban et al., 2009).
Chemical Properties Analysis
The chemical properties of bicyclic compounds, such as reactivity patterns with various reagents, redox characteristics, and photophysical behaviors, are fundamentally linked to their molecular structure. Analyzing these properties often involves a combination of spectroscopic methods and theoretical calculations, which together provide a comprehensive view of the molecule's behavior in chemical contexts. Research on similar compounds has explored their aromaticity, electron donation, and acceptor characteristics, shedding light on the intricate chemistry of bicyclic molecules (Bueno et al., 1999).
Scientific Research Applications
Synthesis and Ligand Properties
A study by Geiger et al. (2007) demonstrated the synthesis of bicyclic σ receptor ligands, including stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate. These compounds, including variants like (1S,2S,5R) alcohols, exhibited high σ1 receptor affinity. This research suggests potential applications in targeting specific cell lines, particularly in cancer research, as these compounds showed significant cell growth inhibition in human tumor cell lines (Geiger et al., 2007).
Coordination Chemistry
Comba et al. (2016) explored the coordination chemistry of hexadentate picolinic acid-based bispidine ligands, which are related to the (1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one structure. These ligands showed significant suitability for octahedral coordination geometries, important in developing metal complexes for various applications in inorganic chemistry and potentially in medicinal applications (Comba et al., 2016).
Crystal Structure Analysis
The study of crystal structures of related compounds, such as those explored by Moustafa and Girgis (2007), contributes to the understanding of molecular configurations and bonding in these complex molecules. Understanding these structures is crucial for designing drugs and materials with specific properties (Moustafa & Girgis, 2007).
Potential in Medicinal Chemistry
A study by Conde et al. (2015) on bis-Spiropyrrolidines, which are structurally related to the compound , suggests the potential of such compounds in medicinal chemistry. These compounds, owing to their rigid and densely substituted structures, could be valuable in drug design, especially for targeting specific receptors or biological pathways (Conde et al., 2015).
properties
IUPAC Name |
(1S,5R)-6-benzyl-3-(2-methoxypyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-18(8-5-11-22-19)21(26)23-13-16-9-10-17(14-23)24(20(16)25)12-15-6-3-2-4-7-15/h2-8,11,16-17H,9-10,12-14H2,1H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPVHFWGNCCVDT-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=N1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6-benzyl-3-(2-methoxypyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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